molecular formula C8H10OS B597736 1-(2-Methylthiophen-3-yl)propan-1-one CAS No. 100207-46-3

1-(2-Methylthiophen-3-yl)propan-1-one

Cat. No. B597736
M. Wt: 154.227
InChI Key: RGZHXPXCYDKTPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylthiophen-3-yl)propan-1-one is a chemical compound with the molecular formula C8H10OS. It is used in pharmaceutical testing .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural elucidation of related thiophene compounds have been extensively explored, providing insights into their potential applications. For instance, the synthesis and characterization of (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one through spectroscopic techniques and X-ray diffraction revealed its crystalline structure, highlighting the utility of thiophene derivatives in crystallography and molecular design (Shivalingegowda et al., 2017).

Photoreactivity and Chromic Properties

Thiophene derivatives demonstrate interesting photoreactive and photochromic properties, as evidenced by the study on tetrakis(2-methylthien-3-yl)ethene and its derivatives. These compounds exhibit reversible photochromic behavior upon UV irradiation, suggesting potential applications in developing new chromic systems responsive to light and electron transfer (Ikeda et al., 2008).

DNA Binding and Gene Delivery

A new water-soluble cationic polythiophene derivative was synthesized and found to bind DNA, forming polyplexes. This study indicates the potential of thiophene-based polymers in theranostic gene delivery, showcasing their biomedical applications (Carreon et al., 2014).

Herbicidal Activity

The herbicidal activity of a thiophene derivative was assessed, demonstrating good rice selectivity and potent activity against annual weeds. This highlights the agricultural applications of thiophene compounds in developing new herbicides with low environmental toxicity (Hwang et al., 2005).

Mercury Ion Sensing

A thiophene-based Schiff base was synthesized for selective recognition of mercury ions, functioning as a fluorescence "turn on" sensor. This demonstrates the application of thiophene derivatives in environmental monitoring and the detection of heavy metals (Singhal et al., 2015).

properties

IUPAC Name

1-(2-methylthiophen-3-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-3-8(9)7-4-5-10-6(7)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZHXPXCYDKTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(SC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742659
Record name 1-(2-Methylthiophen-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methylthiophen-3-yl)propan-1-one

CAS RN

100207-46-3
Record name 1-(2-Methylthiophen-3-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.